

# Mirogabalin vs. Pregabalin: A Comparative Analysis of Central Nervous System Adverse Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (rel)-Mirogabalin |           |
| Cat. No.:            | B1503786          | Get Quote |

A detailed guide for researchers and drug development professionals on the CNS safety profiles of two prominent  $\alpha 2\delta$  ligands.

### Introduction

Mirogabalin and pregabalin are both  $\alpha 2\delta$  ligands that have demonstrated efficacy in the management of neuropathic pain. Their primary mechanism of action involves binding to the  $\alpha 2\delta$  subunit of voltage-gated calcium channels in the central nervous system (CNS), which subsequently reduces the release of excitatory neurotransmitters.[1][2] Despite this shared mechanism, emerging evidence suggests potential differences in their CNS adverse effect profiles, a critical consideration in clinical practice and drug development. This guide provides a side-by-side analysis of the CNS adverse effects of mirogabalin and pregabalin, supported by experimental data and detailed methodologies.

### Mechanism of Action: A Tale of Two Subunits

Both mirogabalin and pregabalin exert their therapeutic effects by binding to the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[3][4] However, their interaction with the  $\alpha 2\delta$ -2 subunit, which is also expressed in the CNS, particularly in the cerebellum, is thought to be a key determinant of their differing side effect profiles.[2][4] Mirogabalin exhibits a higher selectivity for the  $\alpha 2\delta$ -1 subunit and a slower dissociation rate from it compared to the  $\alpha 2\delta$ -2 subunit.[5][6] In contrast, pregabalin binds to both subunits with a similar affinity and has a faster dissociation







half-life from both.[5][6] This differential binding characteristic of mirogabalin is hypothesized to contribute to its sustained analgesic efficacy with a potentially wider safety margin for CNS-related adverse events.[4][5]





Click to download full resolution via product page



**Figure 1.** Signaling pathway of Mirogabalin and Pregabalin at the  $\alpha 2\delta$  subunits of voltage-gated calcium channels.

# Comparative Incidence of CNS Adverse Effects: A Data-Driven Overview

Multiple clinical studies have compared the incidence of CNS adverse effects between mirogabalin and pregabalin across different patient populations. The most commonly reported CNS-related adverse drug reactions for both medications include dizziness, somnolence, and headache.[4][7]

# Data from a Retrospective Cohort Study in Japanese Patients with Neuropathic Pain

A retrospective cohort study conducted in Japan provided real-world data on the safety of mirogabalin and pregabalin. The study identified new users of each drug and reported the incidence of various adverse events.[8][9]

| Adverse Event | Mirogabalin<br>(n=1,650) | Pregabalin<br>(n=2,244) | Hazard Ratio<br>(HR) | 95%<br>Confidence<br>Interval |
|---------------|--------------------------|-------------------------|----------------------|-------------------------------|
| Somnolence    | -                        | -                       | 1.6                  | -                             |
| Dizziness     | -                        | -                       | 1.3                  | -                             |
| Nausea        | -                        | -                       | 2.8                  | 1.48–5.33                     |
| Edema         | -                        | -                       | 3.1                  | -                             |

Note: Specific incidence rates were not provided in the abstract, but the hazard ratios indicate a higher risk for these events with mirogabalin in this particular study.[9]

# Data from a Study on Switching from Pregabalin to Mirogabalin



A multi-center, prospective, single-arm, open-label study in Japan investigated the safety and efficacy of switching patients from pregabalin to mirogabalin.[6][10][11]

| Adverse Event    | Incidence upon switching to Mirogabalin (n=152) |
|------------------|-------------------------------------------------|
| Somnolence       | 41.4%                                           |
| Dizziness        | 15.8%                                           |
| Peripheral Edema | 2.6%                                            |

This study highlights the incidence of adverse events in a population that was already exposed to a similar medication, suggesting that these side effects remain a significant consideration even when switching between  $\alpha 2\delta$  ligands.

# Data from a Study in Patients with Central Neuropathic Pain After Spinal Cord Injury

A study comparing mirogabalin to placebo in patients with central neuropathic pain after spinal cord injury provided valuable safety data. While not a direct comparison with pregabalin, the rates can be contextually compared to known pregabalin data.[12]

| Adverse Event    | Mirogabalin Group | Placebo Group |
|------------------|-------------------|---------------|
| Somnolence       | 29.8%             | -             |
| Dizziness        | 8.6%              | -             |
| Peripheral Edema | 6.0%              | -             |

The study noted that the rates of edema, peripheral edema, somnolence, and dizziness were numerically lower for patients receiving mirogabalin in this trial compared to those reported in a previous study of pregabalin in a similar patient population.[12]

### **Experimental Protocols: A Methodological Overview**







The data presented in this guide are derived from various study designs, each with its own strengths and limitations.

- Retrospective Cohort Studies: These studies, such as the one conducted in Japan using
  community pharmacy records, provide valuable real-world evidence on the safety of
  medications in a large patient population.[8][9] Pharmacists identified new and prevalent
  users of mirogabalin and pregabalin and reported baseline and adverse event data through
  web-based questionnaires. Hazard ratios were then calculated to compare the risk of
  adverse events between the two drugs.[9]
- Prospective, Single-Arm, Open-Label Studies: The MIROP study, which evaluated switching from pregabalin to mirogabalin, is an example of this design.[6][10][11] Patients with peripheral neuropathic pain who were already on pregabalin were switched to mirogabalin with a step-wise dose titration. The primary endpoint was the incidence of specific adverse events, which were monitored through physician-conducted interviews.[6][11]
- Randomized Controlled Trials (RCTs): The study on central neuropathic pain after spinal
  cord injury was a randomized, double-blind, placebo-controlled trial.[12] Patients were
  randomly assigned to receive either mirogabalin or a placebo, and the incidence of
  treatment-emergent adverse events (TEAEs) was recorded and compared between the two
  groups.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 2. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics | springermedizin.de [springermedizin.de]
- 6. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Safety of mirogabalin and pregabalin in Japanese patients with neuropathic pain: a retrospective cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) | springermedizin.de [springermedizin.de]
- 12. neurology.org [neurology.org]
- To cite this document: BenchChem. [Mirogabalin vs. Pregabalin: A Comparative Analysis of Central Nervous System Adverse Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1503786#side-by-side-analysis-of-cns-adverse-effects-of-mirogabalin-and-pregabalin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com